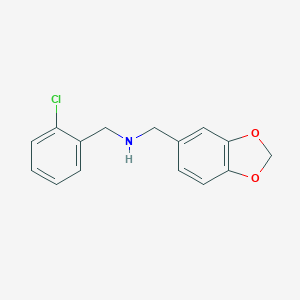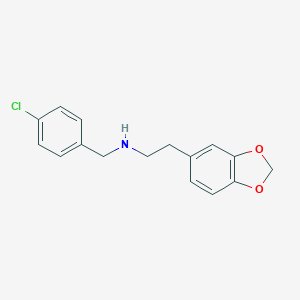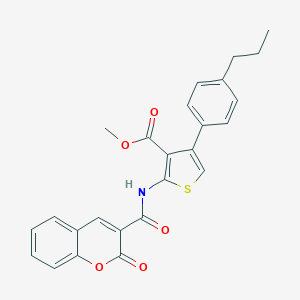
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes an indole moiety, a phenoxy group, and a propanone linkage, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a phenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Propanone Linkage: The final step involves the formation of the propanone linkage through a condensation reaction between the indole derivative and the phenoxy compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENOXY)-1-PROPANONE: Similar structure with a different position of the methyl group on the phenoxy ring.
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-CHLOROPHENOXY)-1-PROPANONE: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenoxy ring can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological effects.
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3g/mol |
Nom IUPAC |
1-(2,3-dihydroindol-1-yl)-2-(3-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C18H19NO2/c1-13-6-5-8-16(12-13)21-14(2)18(20)19-11-10-15-7-3-4-9-17(15)19/h3-9,12,14H,10-11H2,1-2H3 |
Clé InChI |
YUCMLOALDFTXBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCC3=CC=CC=C32 |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2-Furoyl)-1-piperazinyl]methyl}phenyl methyl sulfide](/img/structure/B445244.png)
![Methyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445246.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B445247.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B445249.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B445251.png)

![propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B445253.png)
![methyl 4-(2,5-dimethylphenyl)-2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B445256.png)
![(2-Benzo[1,3]dioxol-5-yl-ethyl)-(3,4-dimethoxy-benzyl)-(2-ethoxy-benzyl)-amine](/img/structure/B445257.png)

![Propyl 2-[(4-methylbenzoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B445263.png)
![Isopropyl 2-(benzoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445264.png)

![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-2-(4-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B445268.png)
